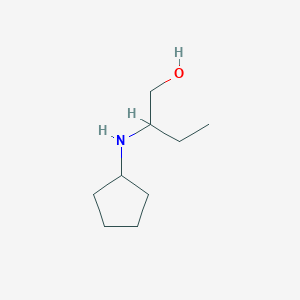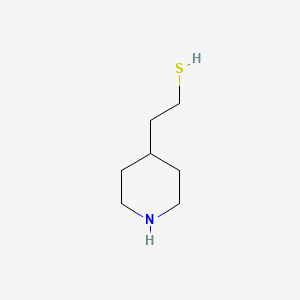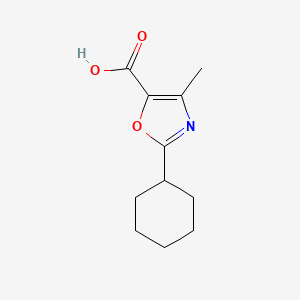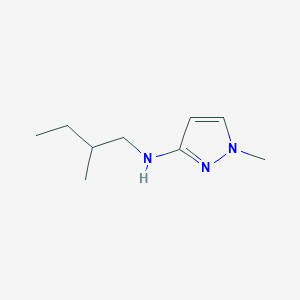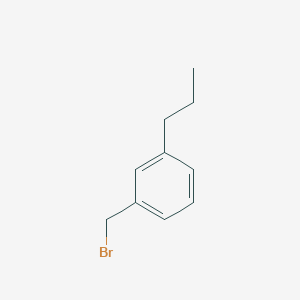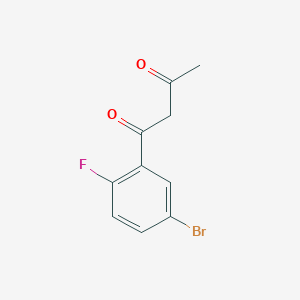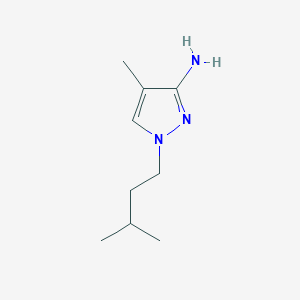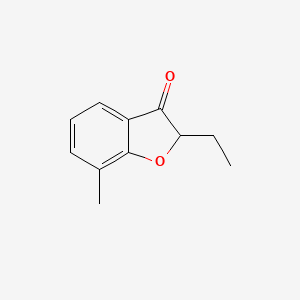
2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the construction of the benzofuran ring. One common method is the Rhodium (III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes . This method offers good chemoselectivity and substrate compatibility.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives that are difficult to prepare using traditional methods.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include iodine for cyclization , borane-dimethyl sulfide complex for reduction , and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure high yield and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodine-induced cyclization can produce 3-iodobenzofuranaldehyde , while reduction reactions can yield various reduced benzofuran derivatives.
Scientific Research Applications
2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as benzothiophene and coumarin . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its unique combination of substituents, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-7-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O2/c1-3-9-10(12)8-6-4-5-7(2)11(8)13-9/h4-6,9H,3H2,1-2H3 |
InChI Key |
XQRVYLSZIAQOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=CC=CC(=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13290180.png)
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)
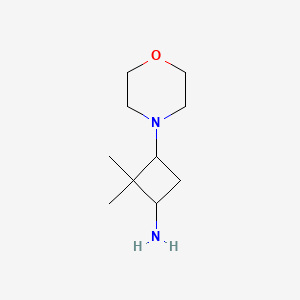
![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)

![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)
